Cas no 77435-44-0 (4-Acetamidobenzene-d4-sulfonyl Chloride)
4-Acetamidobenzene-d4-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Acetamidobenzene-d4-sulfonyl Chloride
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- Inchi: 1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D
- InChI Key: GRDXCFKBQWDAJH-QFFDRWTDSA-N
- SMILES: ClS(C1C([2H])=C([2H])C(=C([2H])C=1[2H])NC(C)=O)(=O)=O
4-Acetamidobenzene-d4-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874637-10mg |
4-Acetamidobenzene-d4-sulfonyl Chloride |
77435-44-0 | BR | 10mg |
437.00 | 2021-05-17 | |
| TRC | A170951-50mg |
4-Acetamidobenzene-d4-sulfonyl Chloride |
77435-44-0 | 50mg |
$ 173.00 | 2023-09-09 | ||
| TRC | A170951-100mg |
4-Acetamidobenzene-d4-sulfonyl Chloride |
77435-44-0 | 100mg |
$ 305.00 | 2023-09-09 | ||
| TRC | A170951-250mg |
4-Acetamidobenzene-d4-sulfonyl Chloride |
77435-44-0 | 250mg |
$ 604.00 | 2023-09-09 | ||
| TRC | A170951-1g |
4-Acetamidobenzene-d4-sulfonyl Chloride |
77435-44-0 | 1g |
$ 1295.00 | 2022-06-08 | ||
| A2B Chem LLC | AX39443-50mg |
4-Acetamidobenzene-d4-sulfonylChloride |
77435-44-0 | 50mg |
$289.00 | 2024-04-19 | ||
| A2B Chem LLC | AX39443-100mg |
4-Acetamidobenzene-d4-sulfonylChloride |
77435-44-0 | 100mg |
$417.00 | 2024-04-19 | ||
| A2B Chem LLC | AX39443-250mg |
4-Acetamidobenzene-d4-sulfonylChloride |
77435-44-0 | 250mg |
$707.00 | 2024-04-19 | ||
| TRC | A170951-1000mg |
4-Acetamidobenzene-d4-sulfonyl Chloride |
77435-44-0 | 1g |
$ 1579.00 | 2023-04-19 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY350361-1g |
1-Chlorosulfonyl-4-acetamidobenzene-d4 |
77435-44-0 | ≥95% | 1g |
¥8955.00 | 2025-04-12 |
4-Acetamidobenzene-d4-sulfonyl Chloride Suppliers
4-Acetamidobenzene-d4-sulfonyl Chloride Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4-Acetamidobenzene-d4-sulfonyl Chloride
Professional Introduction to 4-Acetamidobenzene-d4-sulfonyl Chloride (CAS No. 77435-44-0)
4-Acetamidobenzene-d4-sulfonyl Chloride, with the chemical identifier CAS No. 77435-44-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical and chemical research. This deuterated derivative of 4-acetamidobenzenesulfonyl chloride is particularly valued for its utility in synthetic organic chemistry, particularly in the development of labeled compounds for analytical and biochemical applications. The introduction of deuterium atoms (denoted by the "-d4" suffix) into the molecular structure enhances the compound's stability and specificity, making it an invaluable tool in modern research methodologies.
The compound belongs to a class of molecules known as sulfonamides, which are widely recognized for their diverse biological activities and roles as intermediates in drug synthesis. The sulfonyl chloride functional group in 4-Acetamidobenzene-d4-sulfonyl Chloride allows for further derivatization, enabling chemists to create a wide array of complex molecules. This flexibility is particularly useful in medicinal chemistry, where precise molecular modifications can significantly impact the efficacy and selectivity of potential therapeutic agents.
In recent years, advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have highlighted the importance of deuterated compounds like 4-Acetamidobenzene-d4-sulfonyl Chloride. These techniques benefit from the high resolution provided by deuterium labeling, which helps researchers accurately determine molecular structures and interactions. The use of such labeled compounds is particularly crucial in metabolomics and proteomics studies, where distinguishing between endogenous and exogenous substances is essential for obtaining reliable data.
One of the most compelling applications of 4-Acetamidobenzene-d4-sulfonyl Chloride is in the synthesis of radiolabeled probes. These probes are used extensively in diagnostic imaging and preclinical studies to track biological processes at the molecular level. The incorporation of deuterium atoms not only improves the compound's stability but also enhances its compatibility with various labeling techniques, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This has opened new avenues for researchers studying neurological disorders, cancer, and other diseases where precise molecular tracking is required.
The pharmaceutical industry has also leveraged 4-Acetamidobenzene-d4-sulfonyl Chloride in the development of novel drug candidates. Sulfonyl chlorides are known to be effective intermediates in forming sulfonamide bonds, which are prevalent in many bioactive molecules. By using deuterated versions of these intermediates, researchers can optimize drug candidates for better pharmacokinetic properties, such as improved metabolic stability and reduced toxicity. This approach aligns with the growing trend toward precision medicine, where tailored therapeutic agents are designed to meet individual patient needs.
Furthermore, the environmental impact of pharmaceutical research has prompted the use of deuterated compounds as alternatives to traditional non-deuterated analogs. Deuterium labeling can reduce unwanted side reactions and improve reaction yields, leading to more sustainable synthetic processes. This aligns with global efforts to minimize waste and energy consumption in chemical manufacturing. The adoption of 4-Acetamidobenzene-d4-sulfonyl Chloride exemplifies these efforts by providing a greener alternative without compromising on performance or efficacy.
The role of CAS No. 77435-44-0 in academic research cannot be overstated. Universities and research institutions worldwide utilize this compound in teaching advanced organic synthesis techniques and exploring new chemical pathways. Its versatility makes it an ideal candidate for undergraduate and graduate-level experiments, fostering innovation and critical thinking among future scientists. As research methodologies evolve, compounds like 4-Acetamidobenzene-d4-sulfonyl Chloride will continue to play a pivotal role in advancing our understanding of complex biological systems.
In conclusion, 4-Acetamidobenzene-d4-sulfonyl Chloride represents a significant advancement in chemical research, offering unique benefits across multiple disciplines. Its applications in labeled compound synthesis, radiolabeled probe development, drug discovery, and sustainable chemistry underscore its importance as a versatile tool for scientists worldwide. As we continue to explore new frontiers in pharmaceuticals and biotechnology, compounds like this will remain at the forefront of innovation, driving progress and improving human health.
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